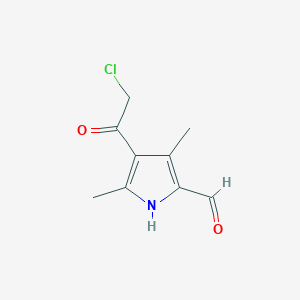
Isoglobotriose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Isoglobotriose can be synthesized through enzymatic methods involving glycosyltransferases. One common approach is the use of donor substrates like UDP-galactose and acceptor substrates like lactose. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of galactose to the lactose molecule .
Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) for isolation and purification. This method ensures high purity and yield of the compound, making it suitable for research and commercial applications .
化学反応の分析
Types of Reactions: Isoglobotriose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Glycosidic Bond Formation: Enzymes like glycosyltransferases are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its monosaccharide components.
Oxidation and Reduction: Mild oxidizing agents like periodate can be used for oxidation, while reducing agents like sodium borohydride can be used for reduction.
Major Products Formed:
Hydrolysis: Galactose and glucose.
Oxidation: Aldonic acids.
Reduction: Sugar alcohols.
科学的研究の応用
Isoglobotriose has a wide range of applications in scientific research:
Chemistry: Used as a standard for chromatographic analysis and as a building block for more complex glycoconjugates.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in the field of immunology.
Industry: Used in the production of functional foods and as a prebiotic to promote gut health .
作用機序
Isoglobotriose exerts its effects primarily through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways, influencing cellular processes such as proliferation, differentiation, and immune responses. The exact molecular targets and pathways can vary depending on the biological context .
類似化合物との比較
Globotriose: Similar structure but with different glycosidic linkages.
Lactose: A disaccharide with a similar glucose-galactose backbone.
Maltotriose: A trisaccharide composed of three glucose units.
Uniqueness: Isoglobotriose is unique due to its specific glycosidic linkages (Gal(α1-3)Gal(β1-4)Glc), which confer distinct biological properties. Its presence in certain mammalian milks and its role in cell signaling and immune responses further highlight its uniqueness .
特性
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPRQJTYDIWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)


![5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-](/img/structure/B3350963.png)






![trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid](/img/structure/B3351021.png)
